molecular formula C7H13NO4 B3044173 Glycine-2,2-D2-N-T-boc CAS No. 42492-65-9

Glycine-2,2-D2-N-T-boc

Cat. No.: B3044173
CAS No.: 42492-65-9
M. Wt: 177.19 g/mol
InChI Key: VRPJIFMKZZEXLR-APZFVMQVSA-N
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Description

Glycine-2,2-D2-N-T-boc, also known as N-(tert-Butoxycarbonyl)glycine-2,2-d2, is a deuterated derivative of glycine. This compound is characterized by the presence of deuterium atoms at the 2,2 positions and a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom. The molecular formula of this compound is C7H11D2NO4, and it has a molecular weight of 177.19 g/mol .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Glycine-2,2-D2-N-T-boc is a protected amino acid used to synthesize isotope-labeled peptides for mass spectrometry-based protein quantitation . It interacts with various enzymes and proteins during biochemical reactions. For instance, it is involved in the synthesis of peptides where it acts as a building block. The tert-butoxycarbonyl (Boc) group protects the amino group of glycine, preventing unwanted side reactions during peptide synthesis. This protection is crucial for the accurate study of protein structures and functions.

Cellular Effects

This compound influences cellular processes by serving as a precursor in the synthesis of proteins and peptides. It affects cell signaling pathways, gene expression, and cellular metabolism by providing a stable isotope-labeled amino acid for incorporation into proteins. This incorporation allows researchers to track and study protein dynamics, interactions, and functions within cells. The compound’s stability and incorporation into cellular proteins make it a valuable tool for studying cellular processes at a molecular level.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its incorporation into peptides and proteins. The Boc group protects the amino group, allowing for selective reactions during peptide synthesis . Once incorporated into a peptide, the Boc group can be removed under acidic conditions, revealing the free amino group of glycine. This process is essential for the synthesis of complex peptides and proteins used in biochemical research. The deuterium atoms in this compound provide a unique signature that can be detected using mass spectrometry, enabling precise quantitation and analysis of proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound demonstrates stability under recommended storage conditions, typically refrigerated and desiccated . Over time, the compound maintains its integrity, allowing for consistent results in long-term studies. It is essential to re-analyze the compound for chemical purity after three years to ensure its effectiveness. The stability of this compound makes it a reliable reagent for extended biochemical experiments.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At lower doses, the compound is incorporated into proteins without causing significant adverse effects . At higher doses, there may be threshold effects or potential toxicity, which need to be carefully monitored. The precise dosage required for specific studies depends on the experimental design and the desired outcomes. Researchers must optimize the dosage to achieve accurate and reproducible results while minimizing any adverse effects.

Metabolic Pathways

This compound is involved in metabolic pathways related to amino acid synthesis and protein metabolism. It interacts with enzymes such as alanine:glyoxylate aminotransferase, which converts glyoxylate to glycine. This interaction is crucial for maintaining amino acid balance and supporting various metabolic processes. The deuterium labeling allows researchers to trace the metabolic fate of glycine and study its role in different biochemical pathways.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the uptake and incorporation of the compound into cellular proteins. The distribution of this compound within cells ensures its availability for protein synthesis and other biochemical processes. Understanding the transport mechanisms helps researchers optimize the use of this compound in various experimental settings.

Subcellular Localization

This compound is localized within specific subcellular compartments, depending on its role in protein synthesis and metabolism . The compound may be directed to organelles such as the endoplasmic reticulum or mitochondria, where protein synthesis and metabolic processes occur. The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments. This localization is essential for its activity and function in biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Glycine-2,2-D2-N-T-boc typically involves the protection of glycine with a Boc group. The process begins with the mixing of a water solution of L-glycine and a water solution of sodium hydrogen carbonate. The Boc anhydride ((Boc)2O) is then added in batches under controlled reaction conditions to obtain the desired product with high yield . The reaction is carried out under mild conditions, ensuring the protection of the amino group without affecting other functional groups.

Industrial Production Methods

The industrial production of this compound follows a similar synthetic route but on a larger scale. The process is designed to be cost-effective, simple, and safe, with minimal pollution. The use of readily available reagents and straightforward reaction conditions makes it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

Glycine-2,2-D2-N-T-boc undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of deuterium atoms, which provide additional stability and make it suitable for isotope labeling studies. This compound is particularly valuable in research applications where tracking molecular interactions and metabolic pathways is essential .

Properties

IUPAC Name

2,2-dideuterio-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO4/c1-7(2,3)12-6(11)8-4-5(9)10/h4H2,1-3H3,(H,8,11)(H,9,10)/i4D2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRPJIFMKZZEXLR-APZFVMQVSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601246029
Record name N-[(1,1-Dimethylethoxy)carbonyl]glycine-2,2-d2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601246029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42492-65-9
Record name N-[(1,1-Dimethylethoxy)carbonyl]glycine-2,2-d2
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42492-65-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1,1-Dimethylethoxy)carbonyl]glycine-2,2-d2
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601246029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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